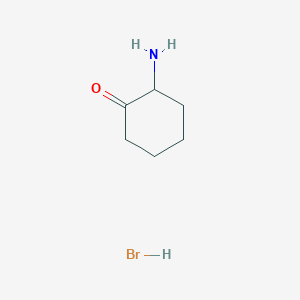

2-aminoCyclohexanone hydrobromide

Description

Contextualization within Aminocyclohexanone Derivatives and Salts

2-Aminocyclohexanone (B1594113) hydrobromide belongs to the class of aminocyclohexanone derivatives. The core structure is a cyclohexanone (B45756) molecule substituted with an amino group at the alpha position to the carbonyl group. The "2-amino" designation indicates that the amino group (-NH2) is attached to the carbon atom adjacent to the carbonyl carbon (C=O) in the cyclohexane (B81311) ring.

This compound is a salt, specifically a hydrobromide salt. The basic amino group on the cyclohexanone ring reacts with hydrobromic acid (HBr) to form an ammonium (B1175870) bromide salt. This salt form often improves the stability and handling characteristics of the compound compared to the free base, 2-aminocyclohexanone. Other salt forms, such as the hydrochloride, are also utilized in chemical synthesis. guidechem.commostwiedzy.pl

The aminocyclohexanone framework is a key structural motif found in a variety of more complex molecules. Variations of this structure include different substitution patterns on the cyclohexane ring and on the amino group, leading to a wide array of aminocyclohexanone derivatives. westmont.edumdpi.com These derivatives are of significant interest in medicinal chemistry and material science.

Significance as a Precursor and Synthetic Intermediate in Organic Chemistry

The primary significance of 2-aminocyclohexanone hydrobromide in academic research lies in its role as a precursor and synthetic intermediate. It is a readily available starting material for the synthesis of more complex molecules, particularly those with a defined stereochemistry.

A notable application of this compound is in the stereoselective synthesis of amino alcohols. For instance, it is used in condensation reactions with organometallic reagents, such as Grignard reagents (e.g., phenylmagnesium bromide) or organolithium compounds, to produce cis-2-amino-1-arylcyclohexanols. researchgate.netcdnsciencepub.comcdnsciencepub.comglobalauthorid.com In these reactions, the organometallic reagent attacks the carbonyl group of the cyclohexanone, leading to the formation of a new carbon-carbon bond and a hydroxyl group. The stereochemical outcome of this reaction is often directed to favor the formation of the cis isomer, where the amino and newly introduced aryl groups are on the same side of the cyclohexane ring. cdnsciencepub.com

The general synthetic pathway is as follows: this compound + Organometallic Reagent → cis-Amino Alcohol

This method provides a reliable route to conformationally restricted amino alcohols, which are valuable scaffolds for further chemical modifications. The ability to control the stereochemistry at two adjacent centers in a six-membered ring is a significant advantage in the design and synthesis of complex target molecules.

Overview of Key Research Areas

The utility of this compound as a synthetic intermediate has led to its application in several key research areas:

Synthesis of Pharmacologically Active Compounds: A major focus of research involving this compound is the synthesis of conformationally restricted analogues of known drugs. For example, it has been employed in the synthesis of analogues of α-adrenergic drugs like methoxamine (B1676408) and norephedrine (B3415761). researchgate.netcdnsciencepub.comcdnsciencepub.com By creating more rigid structures, such as the cis- and trans-2-amino-1-arylcyclohexanols, researchers can study how the three-dimensional arrangement of functional groups affects biological activity.

Development of Chiral Ligands: The aminocyclohexanol derivatives synthesized from this compound can be further modified to create chiral ligands for asymmetric catalysis. acs.org These ligands can coordinate to metal centers and influence the stereochemical outcome of catalytic reactions, leading to the enantioselective synthesis of a wide range of chemical products.

Synthesis of Heterocyclic Compounds: The reactive nature of the amino and keto groups in the 2-aminocyclohexanone structure makes it a suitable precursor for the synthesis of various heterocyclic compounds. For example, it has been used in the Fischer indole (B1671886) synthesis to produce tetrahydrocarbazole derivatives, which are of interest for their potential biological activities. mostwiedzy.pl

Fundamental Studies in Stereochemistry and Reaction Mechanisms: The reactions of this compound provide a platform for studying fundamental principles of stereochemistry and reaction mechanisms. The stereoselective nature of its reactions with organometallic reagents, for instance, allows for the investigation of models that predict the stereochemical course of nucleophilic additions to cyclic ketones. cdnsciencepub.com

Table of Research Findings

| Research Area | Key Finding | Reference(s) |

| Synthesis of Drug Analogues | This compound is a key starting material for the synthesis of cis-2-amino-1-arylcyclohexanols, which are conformationally restricted analogues of α-adrenergic drugs. | researchgate.net, cdnsciencepub.com, cdnsciencepub.com |

| Asymmetric Catalysis | Derivatives of 2-aminocyclohexanone can be used to prepare chiral ligands for asymmetric catalysis. | acs.org |

| Heterocyclic Synthesis | It serves as a precursor in the Fischer indole synthesis to create tetrahydrocarbazole structures. | mostwiedzy.pl |

| Stereochemistry | Its reactions provide a model system for studying the stereochemical control in nucleophilic additions to cyclic ketones. | cdnsciencepub.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminocyclohexan-1-one;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.BrH/c7-5-3-1-2-4-6(5)8;/h5H,1-4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBRFQLKSVCVQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 2-Aminocyclohexanone (B1594113) Hydrobromide

The synthesis of α-aminoketones like 2-aminocyclohexanone hydrobromide is a notable area of organic chemistry. These compounds serve as valuable intermediates in the creation of more complex molecules. nih.gov

Historically, the synthesis of α-aminoketones has been challenging due to the tendency of the free α-aminoketones to undergo self-condensation. A significant early method for preparing this compound involved the bromination of cyclohexanone (B45756) to form 2-bromocyclohexanone (B1249149), which was then subjected to amination. This foundational approach laid the groundwork for subsequent refinements.

Other classical methods that have been explored include the Neber rearrangement of ketoxime tosylates and the Gabriel synthesis, which utilizes potassium phthalimide (B116566) to introduce the amino group in a protected form, thus preventing undesirable side reactions.

Modern synthetic efforts have focused on developing more efficient, higher-yielding, and safer methods for the synthesis of this compound. A notable advancement is the development of one-pot syntheses. For example, a process involving the reaction of cyclohexanone with bromine and hexamethylenetetramine in a suitable solvent, followed by acid hydrolysis, provides the target compound in good yield without the need to isolate the lachrymatory and unstable 2-bromocyclohexanone intermediate.

Another optimized route involves the condensation of this compound with organometallic reagents to produce cis-aminoalcohols. cdnsciencepub.comcdnsciencepub.comglobalauthorid.com For instance, the reaction with phenylmagnesium bromide has been shown to produce cis-2-amino-1-phenylcyclohexanol in improved yields. cdnsciencepub.com Similarly, the use of 2,5-dimethoxyphenyllithium allows for the synthesis of cis-2-amino-1-(2,5-dimethoxyphenyl)cyclohexanol. cdnsciencepub.com These methods highlight the utility of this compound as a key building block in stereoselective synthesis. cdnsciencepub.com

Precursors and Starting Materials for Synthesis

The most common and economically viable starting material for the synthesis of this compound is cyclohexanone . This readily available cyclic ketone serves as the carbon backbone of the target molecule.

The transformation of cyclohexanone into this compound requires several key reagents, the choice of which can significantly influence the reaction pathway and outcome.

Interactive Data Table: Key Precursors and Reagents

| Precursor/Reagent | Role in Synthesis |

| Cyclohexanone | The fundamental six-carbon cyclic ketone starting material. |

| Bromine (Br₂) | A common brominating agent for the formation of the α-bromo intermediate. |

| N-Bromosuccinimide (NBS) | An alternative, milder brominating agent. colab.ws |

| Hexamethylenetetramine | Acts as an aminating agent in one-pot synthesis protocols. |

| Ammonia (NH₃) | A direct aminating agent, though its use can sometimes lead to the formation of secondary amines. cdnsciencepub.com |

| Benzylamine | A protected aminating agent used to control reactivity and minimize side reactions. |

| Potassium Phthalimide | The key reagent in the Gabriel synthesis for introducing a protected amino group. |

Reaction Conditions and Parameter Optimization Strategies

Optimizing reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters that are typically fine-tuned include temperature, solvent, reaction time, and reactant stoichiometry.

In the initial bromination of cyclohexanone, the reaction is generally conducted at low temperatures (e.g., 0-10 °C) to control the regioselectivity and prevent the formation of poly-brominated byproducts. The choice of solvent is also critical, with chlorinated solvents or acetic acid being frequently employed.

For the subsequent amination step, conditions are highly dependent on the chosen aminating agent. When using hexamethylenetetramine in a one-pot procedure, the reaction is often carried out in a solvent like chloroform, followed by hydrolysis with concentrated hydrobromic acid under reflux conditions.

In routes that utilize protected aminating agents such as benzylamine, the initial amination may be performed at or near room temperature. The subsequent deprotection step, often a hydrogenolysis reaction, requires a catalyst like palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere. Optimization of this step involves careful control of hydrogen pressure, catalyst loading, and reaction time to ensure complete removal of the protecting group without affecting the ketone functionality.

Interactive Data Table: Optimized Reaction Parameters for a Representative One-Pot Synthesis

| Parameter | Optimized Condition | Rationale |

| Solvent | Chloroform or Ethanol | Provides good solubility for reactants and facilitates the reaction. |

| Temperature (Bromination) | 0–10 °C | Minimizes the formation of undesired polybrominated products. |

| Temperature (Amination/Hydrolysis) | Reflux | Ensures the completion of the amination and subsequent hydrolysis to the final product. |

| Reactant Ratio | Slight excess of aminating agent | Drives the reaction towards the desired product. |

| Reaction Time | Typically 2–6 hours | Allows for the reaction to proceed to completion while minimizing potential degradation. |

Chemical Reactivity and Derivatization

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a cornerstone of the reactivity of 2-aminocyclohexanone (B1594113). This reaction allows for the construction of more complex molecular architectures, particularly substituted cyclohexanol (B46403) derivatives.

Condensation with Organometallic Reagents (e.g., Phenylmagnesium Bromide, 2,5-Dimethoxyphenyllithium)

The reaction of 2-aminocyclohexanone hydrobromide with organometallic reagents is a key method for forming carbon-carbon bonds at the carbonyl carbon. researchgate.netcdnsciencepub.com This condensation is a general synthetic route for producing cis-aminoalcohols. cdnsciencepub.com

For instance, the treatment of this compound with phenylmagnesium bromide in refluxing ether leads to the formation of cis-2-amino-1-phenylcyclohexanol. cdnsciencepub.com An improved yield of 64% for this specific reaction has been reported. cdnsciencepub.com Similarly, to synthesize cis-2-amino-1-(2,5-dimethoxyphenyl)cyclohexanol, 2,5-dimethoxyphenyllithium was utilized as the organometallic reagent. cdnsciencepub.com The choice of the lithium reagent over the corresponding Grignard reagent was due to the higher reactivity of the former, which resulted in better yields of the desired product. cdnsciencepub.com

Formation of Substituted Cyclohexanol Derivatives

The primary products of the nucleophilic addition of organometallic reagents to 2-aminocyclohexanone are substituted cyclohexanol derivatives, specifically 1,2-aminoalcohols. researchgate.netcdnsciencepub.com These products, such as cis-2-amino-1-arylcyclohexanols, are valuable as they are conformationally restricted analogs of important α-adrenergic drugs like norephedrine (B3415761) and methoxamine (B1676408). researchgate.netcdnsciencepub.com The synthesis provides a direct route to compounds with a cis-relationship between the amino and hydroxyl groups on the cyclohexane (B81311) ring. researchgate.net

Stereoselective Transformations

Stereoselectivity is a critical aspect of the reactions of 2-aminocyclohexanone, enabling the controlled synthesis of specific stereoisomers, which is crucial for applications in areas like medicinal chemistry.

Diastereoselective Outcomes in Aminoalcohol Synthesis

The condensation of this compound with organometallic reagents proceeds with a high degree of diastereoselectivity, predominantly yielding the cis-aminoalcohol. researchgate.netcdnsciencepub.com In the reaction with phenylmagnesium bromide, the ratio of the cis- to the trans-isomer was found to be greater than 9:1. cdnsciencepub.com This stereochemical outcome can be rationalized by established models of carbonyl addition, such as the Cherest-Felkin and Cram-Kopecky models, which predict the trajectory of the incoming nucleophile. cdnsciencepub.com

| Organometallic Reagent | Product | Diastereomeric Outcome | Yield | Reference |

|---|---|---|---|---|

| Phenylmagnesium Bromide | cis-2-Amino-1-phenylcyclohexanol | cis:trans > 9:1 | 64% | cdnsciencepub.com |

| 2,5-Dimethoxyphenyllithium | cis-2-Amino-1-(2,5-dimethoxyphenyl)cyclohexanol | Predominantly cis | Data not specified | cdnsciencepub.com |

Influence of Reaction Parameters on Stereoselectivity

The stereoselectivity of these reactions can be influenced by various parameters. While detailed studies on the effect of temperature or solvent on the diastereomeric ratio for this compound reactions are not extensively documented in the provided context, the choice of the organometallic reagent itself stands out as a significant factor. The switch from a Grignard reagent (phenylmagnesium bromide) to an organolithium reagent (2,5-dimethoxyphenyllithium) was dictated by reactivity and yield considerations, highlighting how the nature of the nucleophile impacts the efficiency of the synthesis. cdnsciencepub.com In broader synthetic chemistry, factors such as the solvent, temperature, and the presence of chelating agents are known to play a crucial role in directing the stereochemical course of nucleophilic additions to cyclic ketones.

Other Chemical Transformations Involving the 2-Aminocyclohexanone Moiety

Beyond nucleophilic additions at the carbonyl group, the 2-aminocyclohexanone scaffold can undergo a variety of other chemical transformations.

The amino group can be a site for further functionalization. For example, reductive alkylation using carbonyl compounds and sodium borohydride (B1222165) is an efficient method to synthesize N-substituted derivatives. scispace.com This approach has been used to prepare a range of 2-(substituted)-aminocyclohexanecarboxamides from the corresponding primary amides. scispace.com

Stereochemical Investigations and Conformational Analysis of Derived Systems

Assignment of Absolute and Relative Configuration in Derived Aminoalcohols

The synthesis of aminoalcohols from 2-aminocyclohexanone (B1594113) hydrobromide often results in the formation of stereoisomers. Determining the precise spatial arrangement of the amino and hydroxyl groups is a critical step in their characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule, allowing for the assignment of relative stereochemistry.

In the case of aminoalcohols derived from 2-aminocyclohexanone, the coupling constants and chemical shifts of specific protons in the ¹H NMR spectrum are particularly informative. cdnsciencepub.com For instance, the condensation of 2-aminocyclohexanone hydrobromide with organometallic reagents typically yields cis-aminoalcohols. cdnsciencepub.comresearchgate.net The subsequent reduction of these products can lead to the formation of both cis- and trans-isomers. researchgate.net

The conformational assignments of these aminoalcohols are often achieved by analyzing the ¹H and ¹³C NMR data and comparing them to reference compounds. cdnsciencepub.comresearchgate.net For example, the downfield chemical shift of axial protons at C(3) and C(6) in the trans-isomers, a result of the anisotropic deshielding effect of the axial amino and hydroxyl groups, helps to confirm their preferred conformation. cdnsciencepub.com Two-dimensional NMR techniques, such as COSY and HSQC, further aid in the unambiguous assignment of proton and carbon signals.

Table 1: Representative ¹H NMR Data for Aminoalcohol Derivatives

| Compound | C(2)-H Signal | Coupling Constants (Hz) | Inferred Conformation |

| cis-aminoalcohol | Apparent triplet | W; ≈ 18 Hz | Axial C(1)-H |

| trans-aminoalcohol | Apparent triplet | 3.0 - 4.0 | Equatorial C(2)-H |

This table is generated based on data reported in scientific literature. cdnsciencepub.com

While NMR provides valuable information about the structure in solution, X-ray crystallography offers a definitive determination of the three-dimensional structure in the solid state. This technique has been instrumental in unambiguously establishing the relative configurations of various cyclohexane (B81311) derivatives, including those related to 2-aminocyclohexanone. For instance, X-ray diffraction has been used to study the structures of aminocyclohexane derivatives bearing unsaturated side chains and to analyze the conformations of iminium ions derived from cyclohexanone (B45756). nih.govflinders.edu.au The solid-state conformation revealed by X-ray crystallography can provide insights into the preferred spatial arrangements of functional groups, which can then be correlated with solution-phase data from NMR. nih.gov

Conformational Preferences and Dynamics of Derived Systems

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. libretexts.org The substituents on the ring can adopt either axial or equatorial positions, and the interplay of steric and electronic effects determines the preferred conformation.

Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations of aminoalcohols. ustc.edu.cnnih.gov In cis-2-aminocyclohexanol derivatives, the proximity of the amino and hydroxyl groups allows for the formation of an intramolecular hydrogen bond, which can favor a particular chair conformation. nih.gov This interaction is particularly significant in the protonated form of the aminoalcohol, where a strong hydrogen bond can form between the ammonium (B1175870) group and the hydroxyl group. researchgate.net The strength of this interaction can be substantial, influencing the conformational equilibrium and even forcing the ring into a less favorable conformation to accommodate the hydrogen bond. researchgate.net The presence and strength of these intramolecular interactions can often be inferred from spectroscopic data, such as the stretching frequencies of the O-H and N-H bonds in infrared spectroscopy. nih.gov

Theoretical Models for Stereocontrol in Reactions

Theoretical calculations, such as those based on Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the stereochemical outcomes of chemical reactions. researchgate.net These models can be used to calculate the energies of different transition states and intermediates, providing insights into the factors that govern stereoselectivity.

For reactions involving 2-aminocyclohexanone derivatives, theoretical models can help to rationalize the observed product distributions. For example, in the context of cycloaddition reactions, DFT calculations can elucidate the stepwise nature of the reaction mechanism and identify the key electrostatic interactions that stabilize the favored transition state, leading to high diastereoselectivity. researchgate.net Similarly, in rearrangement reactions, computational studies can help to identify the lowest-energy transition structures and explain the observed enantioselectivities. acs.orgmdpi.com These theoretical insights are invaluable for the design of new stereoselective synthetic methods.

Cherest and Felkin Model Applications

The Cherest and Felkin model provides a framework for predicting the stereochemical outcome of nucleophilic additions to chiral ketones. The model posits that the largest substituent alpha to the carbonyl group orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. In the context of 2-aminocyclohexanone, the amino group and its counter-ion can influence the conformational equilibrium and, consequently, the stereochemical course of the reaction.

Condensation of this compound with organometallic reagents, such as phenylmagnesium bromide, to produce cis-2-amino-1-phenylcyclohexanol can be rationalized by the Cherest and Felkin model. cdnsciencepub.com The reaction results in the preferential formation of the cis-aminoalcohol, indicating that the nucleophile attacks from the less hindered face of the reactive conformation of the cyclohexanone ring. cdnsciencepub.comresearchgate.net In this conformation, the bulky substituent at the adjacent stereocenter directs the incoming nucleophile to the opposite face.

Cram-Kopecky Model Applications

The Cram-Kopecky model, another tool for predicting stereoselectivity in nucleophilic additions to chiral ketones, also finds application in understanding the reactions of 2-aminocyclohexanone derivatives. This model emphasizes the role of a chelating group in the substrate, which can coordinate with the incoming reagent and direct its approach.

The synthesis of cis-2-amino-1-phenylcyclohexanol from this compound and phenylmagnesium bromide can also be explained by the Cram-Kopecky model. cdnsciencepub.com The model suggests a transition state where the magnesium atom of the Grignard reagent coordinates with both the carbonyl oxygen and the nitrogen of the amino group, leading to a rigid, chelated intermediate. This chelation directs the nucleophilic attack of the phenyl group from a specific face of the carbonyl, resulting in the observed cis stereochemistry. cdnsciencepub.com

Chiral Resolution and Enantioselective Synthesis Approaches for Related Aminoalkyl Cyclohexane Compounds

Many applications of aminoalkyl cyclohexane derivatives require enantiomerically pure compounds. This has driven the development of methods for both the separation of racemic mixtures (chiral resolution) and the direct synthesis of single enantiomers (enantioselective synthesis).

Chiral resolution is a common technique to separate enantiomers. tcichemicals.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical methods like crystallization. For instance, (±)-cyclohexane-1,2-diamine has been successfully resolved using xylaric acid. researchgate.net Another approach involves enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. Dynamic kinetic resolution (DKR) is a more advanced strategy that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

Enantioselective synthesis aims to create a specific enantiomer directly, avoiding the need for resolution. tcichemicals.com This can be accomplished using chiral auxiliaries, chiral catalysts, or by starting from a chiral pool of readily available enantiopure compounds. tcichemicals.com For example, transaminases have been employed for the stereoselective production of trans-4-substituted cyclohexane-1-amines from corresponding cis/trans-diastereomeric mixtures through a cis-deamination process. nih.gov This biocatalytic approach offers a promising route to enantiomerically enriched aminoalkyl cyclohexanes. nih.govgoogle.com Asymmetric synthesis provides a powerful tool for accessing optically active compounds, which is particularly important in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. nih.gov

Table 1: Stereochemical Models and Their Application

| Stereochemical Model | Key Principle | Application to 2-Aminocyclohexanone Derivatives | Predicted Product |

|---|---|---|---|

| Cherest and Felkin Model | The largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. | In the reaction of this compound with organometallic reagents, the bulky substituent directs the nucleophile to the opposite face. cdnsciencepub.comresearchgate.net | cis-aminoalcohol cdnsciencepub.com |

| Cram-Kopecky Model | A chelating group on the substrate coordinates with the incoming reagent, directing its approach. | In the reaction with phenylmagnesium bromide, the magnesium can chelate with both the carbonyl oxygen and the amino nitrogen, leading to a rigid intermediate. cdnsciencepub.com | cis-aminoalcohol cdnsciencepub.com |

Table 2: Approaches to Enantiomerically Pure Aminoalkyl Cyclohexane Compounds

| Approach | Description | Example |

|---|---|---|

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Resolution of (±)-cyclohexane-1,2-diamine using xylaric acid. researchgate.net |

| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | A powerful strategy for asymmetric synthesis. |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. | Can theoretically achieve 100% yield of the desired enantiomer. |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer. | Use of transaminases for the production of trans-4-substituted cyclohexane-1-amines. nih.gov |

Applications in Advanced Organic Synthesis and Chemical Research

Role in the Synthesis of Conformationally Restricted Analogs

A significant application of 2-aminocyclohexanone (B1594113) hydrobromide lies in its utility for synthesizing conformationally restricted analogs of biologically active molecules. By incorporating the cyclohexane (B81311) ring, chemists can introduce a degree of rigidity to otherwise flexible molecules, which is crucial for studying structure-activity relationships and for designing drugs with improved selectivity and efficacy.

2-Aminocyclohexanone hydrobromide is a key starting material in the synthesis of conformationally restricted analogs of α-adrenergic drugs. researchgate.netcdnsciencepub.comcdnsciencepub.com These drugs, which modulate the activity of adrenergic receptors, often possess a flexible phenethylamine (B48288) backbone. By using this compound, researchers can create analogs where this backbone is incorporated into a more rigid cyclohexane framework.

Specifically, the condensation of this compound with appropriate organometallic reagents is a pivotal step in producing cis-2-amino-1-arylcyclohexanols. researchgate.netcdnsciencepub.com These compounds are rigid analogs of well-known α-adrenergic agents like norephedrine (B3415761) and methoxamine (B1676408). researchgate.netcdnsciencepub.com This synthetic strategy allows for the exploration of how conformational restriction impacts the pharmacological activity of these drugs. For instance, the synthesis of cis-2-amino-1-phenylcyclohexanol and cis-2-amino-1-(2,5-dimethoxyphenyl)cyclohexanol, both analogs of adrenergic drugs, has been successfully achieved using this approach. cdnsciencepub.com

Table 1: Synthesis of Conformationally Restricted Alpha-Adrenergic Drug Analogs

| Precursor | Organometallic Reagent | Synthesized Analog | Corresponding α-Adrenergic Drug |

|---|---|---|---|

| This compound | Phenylmagnesium bromide | cis-2-Amino-1-phenylcyclohexanol | Norephedrine |

| This compound | 2,5-Dimethoxyphenyllithium | cis-2-Amino-1-(2,5-dimethoxyphenyl)cyclohexanol | Methoxamine |

Utility in the Preparation of Complex Aminoalcohol Architectures

The utility of this compound extends to the stereoselective synthesis of complex aminoalcohol architectures. The condensation reaction with organometallic reagents preferentially yields cis-aminoalcohols. cdnsciencepub.com This stereochemical outcome is of great importance in the synthesis of specific diastereomers of biologically active compounds.

The reaction of this compound with organolithium or Grignard reagents provides access to a range of cis-2-amino-1-arylcyclohexanols. researchgate.netcdnsciencepub.com For example, the reaction with phenylmagnesium bromide yields cis-2-amino-1-phenylcyclohexanol, while the use of 2,5-dimethoxyphenyllithium leads to the formation of cis-2-amino-1-(2,5-dimethoxyphenyl)cyclohexanol. cdnsciencepub.com These aminoalcohol scaffolds are valuable intermediates in organic synthesis and can be further functionalized to create more complex molecules.

Table 2: Preparation of cis-2-Amino-1-arylcyclohexanols

| Organometallic Reagent | Resulting cis-Aminoalcohol |

|---|---|

| Phenylmagnesium bromide | cis-2-Amino-1-phenylcyclohexanol |

| 2,5-Dimethoxyphenyllithium | cis-2-Amino-1-(2,5-dimethoxyphenyl)cyclohexanol |

Emerging Research Applications in Novel Chemical Entity Construction

While specific examples are still emerging, the structural attributes of this compound position it as a valuable scaffold for the construction of novel chemical entities. The ability to readily generate a stereodefined aminoalcohol on a cyclohexane core provides a versatile platform for diversification. This is particularly relevant in drug discovery, where the exploration of new chemical space is a constant endeavor. The rigid cyclohexane framework can serve as a foundation for building molecules with unique three-dimensional shapes, potentially leading to the discovery of compounds with novel biological activities. The amino and hydroxyl functionalities of the resulting aminoalcohols offer convenient handles for further chemical modifications, allowing for the generation of libraries of related compounds for screening.

Significance in Catalytic and Asymmetric Synthesis Contexts

Derivatives of 2-aminocyclohexanol (B3021766), which can be synthesized from this compound, have demonstrated significant utility as chiral ligands in catalytic asymmetric synthesis. acs.orgnih.govthieme-connect.com These ligands are particularly effective in a variety of metal-catalyzed reactions, enabling the synthesis of enantiomerically enriched products.

Enantiopure 2-aminocyclohexanol derivatives have been successfully employed as ligands in asymmetric phenyl transfer reactions to aldehydes and in transfer hydrogenations of aryl ketones. acs.orgnih.gov For instance, chiral ligands derived from trans-2-aminocyclohexanol have been used in the ruthenium-catalyzed transfer hydrogenation of acetophenone, yielding the corresponding alcohol with high enantiomeric excess (ee). thieme-connect.com The modular nature of these ligands, allowing for easy modification of the amino group, facilitates the tuning of their steric and electronic properties to optimize catalytic performance for different substrates. acs.orgthieme-connect.com

Table 3: Application of 2-Aminocyclohexanol Derivatives in Asymmetric Catalysis

| Catalytic Reaction | Metal Catalyst | Chiral Ligand Derived From | Product Enantiomeric Excess (ee) |

|---|---|---|---|

| Transfer Hydrogenation of Aryl Ketones | Ruthenium | cis-N-Benzylamino-cyclohexanol | Up to 91% |

| Phenyl Transfer to Benzaldehydes | Diethylzinc | trans-2-Aminocyclohexanol derivatives | Up to 87% |

| Transfer Hydrogenation of Aryl Ketones | Ruthenium/Iridium | cis-Amino thiol derivative | Up to 96% |

Computational Chemistry and Mechanistic Insights

Theoretical Studies on Reaction Pathways Involving 2-Aminocyclohexanone (B1594113) Hydrobromide and its Derivatives

Theoretical studies are crucial for understanding the intricate reaction pathways of 2-aminocyclohexanone and its derivatives. Computational methods allow for the exploration of reaction mechanisms that are often difficult to probe experimentally. For instance, the deamination of 2-aminocyclohexanone has been shown to yield products such as adipic acid and 3-hydroxy-2-methylcyclopentanone, and theoretical models can help rationalize the formation of these products through various intermediates and transition states. cdnsciencepub.com

The activation of C-C bonds in cyclohexanone (B45756) derivatives, a challenging yet synthetically valuable transformation, has been investigated using computational studies. nih.gov DFT calculations have been employed to understand the regioselectivity of C-C bond cleavage, revealing that the formation of a nine-membered ring radical intermediate can be a facile and reversible process. nih.gov These studies provide a framework for predicting the outcomes of reactions involving the cleavage of the cyclohexanone ring.

Furthermore, theoretical analysis has been applied to cycloaddition reactions involving cyclohexanone derivatives. For example, DFT calculations have elucidated the stepwise mechanism of the inverse electron-demand [4+2] cycloaddition between a pyridinium (B92312) ion and an enol ether, showing that the experimentally observed products are both kinetically and thermodynamically favored. researchgate.net Such computational insights are invaluable for designing new synthetic routes and predicting the stereochemical outcomes of complex reactions. rsc.org

Quantum Chemical Calculations for Structure and Reactivity Prediction of Related Compounds

Quantum chemical calculations are powerful predictive tools for understanding the structure and reactivity of molecules related to 2-aminocyclohexanone hydrobromide. rsc.org These methods can determine various molecular properties, such as optimized geometries, electronic structures, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of accuracy and computational cost, making it suitable for studying a wide range of chemical processes in organic systems. rsc.org

DFT has been successfully applied to investigate the electrochemical properties of cyclohexanone derivatives. researchgate.netuj.ac.za In one study, the Perdew-Burke-Ernzenhof hybrid functional (PBE0) with a 6-31+G(d,p) basis set was used to analyze the influence of functional groups on the electrochemical performance of these compounds as potential cathode materials for lithium-ion batteries. researchgate.netuj.ac.za The study revealed that specific derivatives exhibit high redox potentials and theoretical charge capacities, making them promising candidates for energy storage applications. researchgate.netuj.ac.za

HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap calculations, a common application of DFT, provide insights into the chemical reactivity of molecules. For a series of cyclohexanone derivatives, the HOMO-LUMO gap was used to determine their relative reactivity. researchgate.netuj.ac.za

DFT has also been used to correlate experimental and theoretical data for cyclohexanone derivatives, such as IR and UV spectral characteristics. lew.ro For instance, calculations on 2-(2-hydroxy-benzylidene)-cyclohexanone at the B3LYP/6-311+G(d,p) level of theory showed good agreement between the computed vibrational frequencies and experimental IR spectra. lew.ro

The enol content of cyclohexanone has also been a subject of DFT studies. Calculations have shown that the keto form is thermodynamically more stable than the enol form, and the degree of enolization is influenced by the ring size in cycloalkanones. scispace.com

Elucidation of Stereochemical Control Mechanisms through Computational Models

Computational models are instrumental in understanding and predicting the stereochemical outcomes of reactions involving cyclohexanone derivatives. rsc.org The stereoselectivity of nucleophilic additions to the carbonyl group of cyclohexanone is a classic example where computational chemistry has provided significant insights.

Models like the Felkin-Anh and Cieplak models have been developed to explain the preferential axial or equatorial attack of nucleophiles. rsc.orgresearchgate.net The Cieplak model, for instance, postulates that the transition state is stabilized by electron donation from adjacent σ-bonds into the forming σ* orbital of the new bond, which favors axial attack. researchgate.netacs.org

Quantum chemical calculations, particularly DFT, have been used to create more sophisticated models. The Houk-List model, for example, which was developed based on B3LYP/6-31G* calculations, accurately predicts the stereochemical outcome of proline-catalyzed intermolecular aldol (B89426) reactions of cyclohexanone. rsc.org These computational models consider both steric and electronic effects to provide a quantitative understanding of stereocontrol. rsc.org

Investigation of Intramolecular Interactions and Energetic Stability

The conformation and stability of 2-aminocyclohexanone derivatives are significantly influenced by intramolecular interactions, particularly hydrogen bonding. In derivatives like trans-2-aminocyclohexanols, the protonation of the amino group can lead to a dramatic conformational change. semanticscholar.orgresearchgate.net

Upon protonation, a strong intramolecular hydrogen bond of the O∙∙∙H-N+ type forms, which stabilizes the conformer where the ammonio and hydroxy groups are in equatorial positions. semanticscholar.orgresearchgate.netresearchgate.net This interaction can be strong enough to overcome other steric factors and even twist the cyclohexane (B81311) ring in certain derivatives. researchgate.net The energy of this interaction has been estimated to be over 10 kJ/mol and can exceed 20 kJ/mol in some cases. researchgate.net

The conformational equilibrium of these molecules is also highly dependent on the solvent. researchgate.netwestmont.edu In non-polar solvents, the intramolecular hydrogen bond is more prominent, favoring a specific conformation. researchgate.netwestmont.edu In contrast, polar, hydrogen-bond-accepting solvents can disrupt this internal hydrogen bond, leading to a shift in the conformational equilibrium. researchgate.net

Computational studies, often in conjunction with NMR spectroscopy, are used to quantify the energetic differences between conformers and to understand the factors governing their stability. researchgate.netwestmont.edu These studies provide a detailed picture of the delicate balance of forces that determine the three-dimensional structure and, consequently, the properties of these molecules.

Analytical Methodologies for Characterization in Research Contexts

Chromatographic Techniques for Purification and Separation

Chromatographic methods are fundamental in isolating 2-aminocyclohexanone (B1594113) hydrobromide from reaction mixtures and assessing its purity. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography

Column chromatography is a preparative technique frequently employed for the purification of 2-aminocyclohexanone hydrobromide and related compounds. cdnsciencepub.comrsc.org This method involves packing a column with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. A solution of the crude product is then passed through the column, followed by an eluent or mobile phase.

The separation is based on the varying affinities of the mixture's components for the stationary phase. For instance, in the synthesis of related amino alcohols, column chromatography was successfully used to separate regioisomeric trans-aminoalcohols. cdnsciencepub.com The choice of eluent system is critical for effective separation. A common strategy involves using a mixture of solvents, such as ethyl acetate (B1210297) and hexane (B92381) or ethyl acetate and dichloromethane, with the polarity adjusted to achieve optimal resolution. rsc.org For example, in the purification of N-(2-oxocyclopentyl) pent-4-ynamide, a related compound, column chromatography was performed using an ethyl acetate/dichloromethane (50/50 v/v) solvent system. rsc.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and versatile analytical technique used to monitor reaction progress, identify compounds, and determine the appropriate solvent system for column chromatography. sigmaaldrich.com It operates on the same principles as column chromatography but on a smaller scale, using a thin layer of adsorbent (like silica gel) on a flat plate. sigmaaldrich.com

In the context of reactions involving compounds structurally similar to this compound, TLC is used to track the consumption of starting materials and the formation of products. rsc.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. sigmaaldrich.com Different compounds in a mixture will have different Rf values under the same conditions, allowing for their separation and preliminary identification. sigmaaldrich.com For instance, in the synthesis of N-butanoyl-L-homoserine lactone, TLC with an ethyl acetate/dichloromethane (50/50 v/v) mobile phase was used to monitor the reaction until no starting material was visible. rsc.org

Gas Chromatography for Purity and Enantiomeric Excess in Related Compounds

Gas Chromatography (GC) is a powerful analytical technique for assessing the purity of volatile compounds and, when coupled with a chiral stationary phase, for determining the enantiomeric excess of chiral molecules. uni-muenchen.denih.gov While direct GC analysis of this compound may be challenging due to its salt form and potential for thermal decomposition, the technique is invaluable for analyzing its volatile derivatives or related chiral compounds. nih.gov

For the analysis of enantiomeric excess, a chiral column is used, which interacts differently with the two enantiomers of a compound, leading to their separation and distinct retention times. mdpi.com This allows for the quantification of each enantiomer and the calculation of the enantiomeric excess (% ee). nih.gov For example, comprehensive two-dimensional gas chromatography has been successfully employed for the resolution and quantification of various amino acid enantiomers after derivatization to make them more volatile. nih.gov This method has demonstrated high sensitivity and accuracy in determining enantiomeric excess, which is crucial in stereoselective synthesis. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. cdnsciencepub.combhu.ac.in

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift (δ) of a proton is influenced by the electron density around it. For instance, in a related compound, trans-2-aminocyclohexane tricarboxylate, the α-proton to the amino group appears as a signal centered at τ = 5.51, while the axial C-2 proton of the other isomer is found at τ = 7.28. scispace.com These distinct chemical shifts allow for the differentiation of stereoisomers.

¹³C NMR Spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. bhu.ac.in The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, typically from 0 to 220 ppm for organic compounds. bhu.ac.in This wide range often allows for the resolution of signals for every carbon atom. For example, the carbonyl carbon (C=O) of a ketone typically appears in the downfield region of the spectrum, between 205-220 ppm. bhu.ac.in In the case of N-(2-oxocyclopentyl) pent-4-ynamide, the carbonyl carbon signal was observed at δ 215.24 ppm. rsc.org

| ¹³C NMR Chemical Shift Ranges for Common Functional Groups | | :--- | :--- | | Nature of Carbon Atom | δ (ppm) | | Aliphatics | 10-40 | | C–O, C–X | 50-70 | | Alkyne | 70-80 | | Alkenes, Aromatics | 110-150 | | RCOOH, RCOOR | 170-180 | | RCHO | 190-200 | | RCOR' | 205-220 | Data sourced from general ¹³C NMR spectroscopy principles. bhu.ac.in

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded as a spectrum, with absorption bands corresponding to specific functional groups. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique employed to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are excited from lower to higher energy orbitals. The specific wavelength at which maximum absorption (λmax) occurs offers insights into the chromophores—the light-absorbing parts of the molecule.

For this compound, the principal chromophore is the carbonyl group (C=O) within the cyclohexanone (B45756) ring. Typically, saturated ketones display a weak absorption band in the UV spectrum, which corresponds to the n → π* (non-bonding to pi-antibonding) electronic transition of the carbonyl group. Recent studies on α-amino aryl alkyl ketones confirm that these molecules have light absorption properties. rsc.org

Detailed Research Findings

Research on analogous cyclic ketones reveals that the λmax for the n → π* transition is sensitive to solvent polarity and the presence of substituents on the ring. The amino group at the alpha-position in 2-aminocyclohexanone can cause a shift in the λmax compared to the unsubstituted cyclohexanone. Furthermore, the protonation of this amino group in the hydrobromide salt form can alter the electronic environment of the carbonyl chromophore. Aromatic amino ketones are known to have strong absorption in the 280 to 310 nm region. google.com Studies on other α-amino ketones have shown absorption bands in the range of 241.0–252.0 nm. nih.gov A study involving a derivative, 2-aminocyclohexanone oxime, reported a UV absorption maximum at 226 nm. oup.com The coordination of Lewis acids to α-amino ketones can also cause a bathochromic (red) shift in the UV/vis spectrum. acs.org

| Chromophore | Transition | Expected λmax (nm) | Influencing Factors |

|---|---|---|---|

| Carbonyl (C=O) | n → π* | ~230-310 | Solvent polarity, α-substitution, protonation |

Mass Spectrometry Analysis of Derivatives (e.g., Fragmentation Patterns)

Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and structure of a compound. For 2-aminocyclohexanone, analysis is often performed on its derivatives to enhance volatility and generate more defined fragmentation patterns for structural elucidation. rsc.org

Detailed Research Findings

The fragmentation of 2-aminocyclohexanone derivatives in a mass spectrometer is typically initiated by ionization, followed by cleavage of bonds to produce characteristic fragment ions. Studies on ketamine analogues, which share the 2-aminocyclohexanone core structure, have detailed these fragmentation pathways. nih.govbohrium.comresearchgate.net In Electron Ionization Mass Spectrometry (EI-MS), a common pathway is the α-cleavage of the bond between C1 and C2 of the cyclohexanone ring, followed by the loss of neutral molecules like carbon monoxide (CO) or hydrocarbon radicals. nih.govbohrium.comresearchgate.net In Electrospray Ionization (ESI-MS/MS), distinctive fragmentation includes the loss of the amine group (as R-NH2), CO, and C4H6. nih.govbohrium.comresearchgate.net The specific fragmentation observed is highly dependent on the derivative and the ionization technique used. nih.govbohrium.com

| Ionization Mode | Parent Ion (M+) | Key Fragmentation Pathway | Plausible Neutral Loss |

|---|---|---|---|

| EI-MS | [C₆H₁₁NO-R]+• | α-cleavage of C1-C2 bond | CO, Alkyl radicals |

| ESI-MS/MS | [C₆H₁₁NO-R+H]+ | Sequential loss | R-NH₂, CO, C₄H₆ |

Crystallographic Analysis for Solid-State Structure Determination

Detailed Research Findings

| Parameter | Expected Observation |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/m or P-1 |

| Ring Conformation | Chair |

| Key Intermolecular Forces | Hydrogen bonding (N-H···Br, N-H···O=C) |

| Cation/Anion | 2-aminocyclohexanonium / Bromide |

Q & A

Q. Q1. What are the standard synthetic routes for 2-aminocyclohexanone hydrobromide, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound can be inferred from analogous hydrobromide salt preparations. A common method involves reacting the free base (2-aminocyclohexanone) with hydrobromic acid (HBr) in a polar solvent like ethanol or methanol under reflux. Key factors include:

- Temperature : Elevated temperatures (60–80°C) enhance solubility and reaction kinetics but may risk decomposition.

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve ionic interactions, while protic solvents (e.g., ethanol) stabilize intermediates.

- Stoichiometry : Excess HBr ensures complete salt formation but requires careful neutralization to avoid impurities .

Post-synthesis, crystallization in cold diethyl ether or acetone is recommended to isolate high-purity crystals. Yield optimization typically requires iterative adjustment of these parameters .

Q. Q2. How can researchers characterize the structural and physicochemical properties of this compound?

Answer: A multi-technique approach is essential:

- NMR spectroscopy : - and -NMR confirm proton environments and carbon frameworks. For example, the cyclohexanone carbonyl signal (~205–210 ppm in -NMR) and amine proton shifts (~1.5–2.5 ppm in -NMR) are diagnostic .

- FT-IR : Peaks at ~2500–2700 cm (N–H stretching in amine hydrobromides) and ~1700 cm (ketone C=O) validate functional groups .

- X-ray crystallography : Resolves crystal packing and confirms salt formation via Br counterion coordination .

- Thermogravimetric analysis (TGA) : Assesses thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature reactions .

Q. Q3. What are the critical stability considerations for storing this compound in laboratory settings?

Answer:

- Moisture sensitivity : Hydrobromide salts are hygroscopic. Store in desiccators with silica gel or under nitrogen atmosphere to prevent deliquescence .

- Light exposure : Protect from UV light to avoid photodegradation of the cyclohexanone moiety. Amber glass vials are recommended .

- Temperature : Long-term storage at –20°C minimizes thermal decomposition. Short-term use at 4°C is acceptable if sealed tightly .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activities of 2-aminocyclohexanone derivatives?

Answer: Discrepancies in bioactivity data (e.g., enzyme inhibition vs. activation) may arise from:

- Stereochemical variability : The axial/equatorial orientation of the amine group in the cyclohexanone ring can alter binding affinity. Use chiral HPLC or circular dichroism to isolate enantiomers and test individually .

- Counterion effects : Hydrobromide vs. hydrochloride salts may differentially solubilize the compound in assay buffers. Compare activities under identical ionic strength conditions .

- Assay interference : The ketone group may react with thiol-containing assay reagents (e.g., Ellman’s reagent). Include control experiments with ketone-blocking agents (e.g., hydroxylamine) .

Q. Q5. What strategies optimize this compound for catalytic applications in asymmetric synthesis?

Answer: To enhance catalytic efficiency:

- Ligand design : Modify the cyclohexanone scaffold with electron-withdrawing groups (e.g., nitro) to increase Lewis acidity. For example, introduce a para-bromo substituent to stabilize transition states via steric effects .

- Solvent tuning : Use dichloromethane or THF to improve substrate-catalyst interactions in Diels-Alder or Michael addition reactions .

- Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps. Adjust catalyst loading (typically 5–10 mol%) and temperature dynamically .

Q. Q6. How can computational modeling predict the metabolic pathways of this compound in pharmacological studies?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict sites of oxidative metabolism (e.g., amine dehydrogenation or ketone reduction) .

- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify probable metabolites. Compare with experimental HPLC-MS/MS data .

- ADMET prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and toxicity risks .

Q. Q7. What analytical methods are recommended for detecting trace impurities in this compound batches?

Answer:

- HPLC-UV/ELS : Employ a C18 column with 0.1% trifluoroacetic acid in water/acetonitrile gradient. Detect residual solvents (e.g., ethanol) or unreacted starting materials (e.g., cyclohexanone) at LOD <0.1% .

- ICP-MS : Quantify heavy metal contaminants (e.g., Pb, Hg) introduced during HBr synthesis. Ensure levels comply with ICH Q3D guidelines .

- Karl Fischer titration : Measure water content (<0.5% w/w) to confirm storage integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.